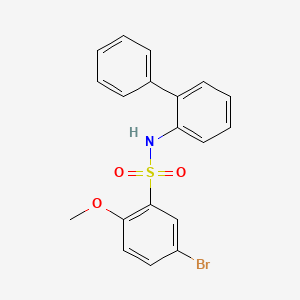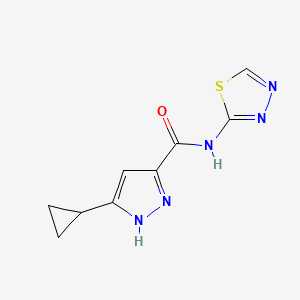![molecular formula C18H17N3O3 B7497581 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)
4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid, also known as MIPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPOB is a synthetic compound that was first synthesized in 1998 by researchers at the University of California, San Francisco. Since then, MIPOB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid involves its selective binding to damaged DNA. This compound contains a fluorescent dye that becomes activated upon binding to damaged DNA, allowing for the detection and quantification of DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. However, its use as a fluorescent probe for the detection of DNA damage may have implications for the study of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid is its selectivity for damaged DNA, making it a valuable tool for studying DNA repair mechanisms. However, its use as a fluorescent probe may be limited by its sensitivity to environmental factors such as pH and temperature.
将来の方向性
There are many potential future directions for the study of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid. One area of research could be the development of new fluorescent probes based on the structure of this compound. Another area of research could be the use of this compound in the development of new cancer therapies that target DNA damage. Additionally, this compound could be used in the study of other diseases that involve DNA damage, such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid involves a multi-step process that begins with the reaction of 2-amino-8-methylimidazo[1,2-a]pyridine with 4-bromo-1-butanol to form an intermediate compound. This intermediate is then reacted with 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to form the final product, this compound.
科学的研究の応用
4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of DNA damage. This compound has been shown to selectively bind to damaged DNA, making it a valuable tool for studying DNA repair mechanisms.
特性
IUPAC Name |
4-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-3-2-10-21-11-15(20-18(12)21)13-4-6-14(7-5-13)19-16(22)8-9-17(23)24/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTNZVRXQLDDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7497506.png)
![1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7497511.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide](/img/structure/B7497522.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7497535.png)


![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497551.png)
![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)


![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
